molecular formula C26H30CaCl4O12 B13776560 Ethacrynate calcium dihydrate CAS No. 7541-97-1

Ethacrynate calcium dihydrate

Cat. No.: B13776560
CAS No.: 7541-97-1
M. Wt: 716.4 g/mol
InChI Key: YIDUDQBVPLSVTH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethacrynate calcium dihydrate is a salt of the loop diuretic agent ethacrynic acid. In research settings, it is primarily used to study potent diuresis and its underlying mechanisms. As a loop diuretic, its primary researched mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney . This inhibition prevents the reabsorption of sodium, chloride, and other ions, leading to a significant increase in the excretion of water and electrolytes, including sodium, chloride, potassium, calcium, and magnesium . A key research value of ethacrynic acid and its salts is that they lack a sulfonamide group, making them a valuable tool for studying diuretic effects in models with sulfonamide hypersensitivity . Beyond renal research, this compound has emerged as a promising candidate for drug repurposing, particularly in oncology. It acts as an inhibitor of glutathione S-transferase (GST), an enzyme implicated in cellular detoxification and anticancer drug resistance . Studies have shown that ethacrynic acid can inhibit proliferation and induce cell death in a range of cancer cell lines, including those of the breast, lung, and multiple myeloma, and has demonstrated tumor growth reduction in mouse models . Researchers also utilize this compound to investigate drug-induced ototoxicity, as high doses, particularly intravenously, can cause transient hearing loss by affecting the stria vascularis in the cochlea and disrupting the blood-cochlear barrier . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7541-97-1

Molecular Formula

C26H30CaCl4O12

Molecular Weight

716.4 g/mol

IUPAC Name

calcium;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate;tetrahydrate

InChI

InChI=1S/2C13H12Cl2O4.Ca.4H2O/c2*1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;;;;;/h2*4-5H,2-3,6H2,1H3,(H,16,17);;4*1H2/q;;+2;;;;/p-2

InChI Key

YIDUDQBVPLSVTH-UHFFFAOYSA-L

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.O.O.O.O.[Ca+2]

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies of Ethacrynate Compounds

Advanced Synthetic Methodologies for Ethacrynic Acid Precursors

The synthesis of ethacrynic acid hinges on the preparation of its core precursor, 4-butyryl-2,3-dichlorophenoxyacetic acid . The primary method for creating this intermediate is the Friedel-Crafts acylation. This classic yet powerful reaction involves treating 2,3-dichlorophenoxyacetic acid with butyryl chloride in the presence of a strong Lewis acid catalyst, typically powdered aluminum chloride (AlCl₃) drugs.comnih.govpharmacompass.com.

The general synthetic scheme is a multi-step process:

Friedel-Crafts Acylation: 2,3-dichlorophenoxyacetic acid is acylated with butyryl chloride using AlCl₃. The mixture is heated, often on a steam bath, for several hours to drive the reaction to completion drugs.comnih.gov.

Mannich Reaction: The resulting ketone, 4-butyryl-2,3-dichlorophenoxyacetic acid, then undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) (often from dimethylamine hydrochloride) drugs.comnih.govpharmacompass.com. This step introduces an aminomethyl group adjacent to the carbonyl.

Elimination: The Mannich base intermediate is subsequently heated, leading to the thermal elimination of the amine and the formation of the crucial α,β-unsaturated double bond, yielding ethacrynic acid drugs.compharmacompass.com.

An alternative patented approach focuses on improving purity and yield by starting with 1-(2,3-dichloro-4-hydroxyphenyl)-butan-1-one . This compound is alkylated using ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to form the phenoxyacetic acid moiety google.com. This method provides a high yield of the key precursor, setting the stage for subsequent reactions.

Table 1: Synthesis of 4-butyryl-2,3-dichlorophenoxyacetic acid This interactive table summarizes the key reactants and conditions for the synthesis of the main precursor to ethacrynic acid.

Step Starting Material Reagents Catalyst/Base Solvent Key Conditions Product
Method 1 2,3-dichlorophenoxyacetic acid Butyryl chloride Aluminum chloride (AlCl₃) - Heating (steam bath) 4-butyryl-2,3-dichlorophenoxyacetic acid

| Method 2 | 1-(2,3-dichloro-4-hydroxyphenyl)-butan-1-one | Ethyl bromoacetate | Potassium carbonate (K₂CO₃) | Ethanol | Heating (83°C, 12h) | Ethyl (4-butyryl-2,3-dichlorophenoxy)acetate |

Rational Design and Synthesis of Ethacrynate Calcium Dihydrate

While the sodium salt of ethacrynic acid is well-documented for intravenous use, the This compound salt represents a specific formulation choice, confirmed by its entry in the Global Substance Registration System (GSRS) with the molecular formula 2C₁₃H₁₁Cl₂O₄·Ca·4H₂O google.com.

The "rational design" for creating a salt form of an active pharmaceutical ingredient (API) like ethacrynic acid is typically driven by the need to improve its physicochemical properties. The free acid form may have limitations in terms of stability, solubility, or handling characteristics. Forming a salt, such as a calcium salt, can enhance stability against degradation and improve dissolution rates, which can be crucial for consistent biological activity. Dihydrate and other solvate forms are often the most stable crystalline structures that a salt can adopt.

Although specific, detailed synthetic procedures for this compound are not widely published in readily accessible literature, the synthesis can be inferred from standard salt formation chemistry. It would logically involve reacting ethacrynic acid with a calcium-containing base, such as calcium hydroxide (B78521) or calcium carbonate, in a suitable solvent system. The resulting solution would then be subjected to crystallization conditions that allow for the incorporation of two water molecules per calcium ethacrynate molecule, leading to the stable dihydrate crystalline form. This process is analogous to the preparation of other ethacrynate salts, such as the t-butylamine salt, which is formed by reacting the acid with t-butylamine medchemexpress.com.

Development of Novel Ethacrynate Derivatives for Research Probes

The reactivity of the Michael acceptor in the ethacrynic acid scaffold has been exploited to create a wide array of derivatives for use as research probes, particularly in cancer research. These modifications often target the carboxylic acid group, transforming it into amides and esters to explore new biological activities.

A significant strategy in derivatization involves coupling the carboxylic acid of ethacrynic acid with various nitrogen-containing heterocyclic amines. This is typically achieved through standard peptide coupling methods. Ethacrynic acid is activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous solvent such as N,N-dimethylformamide (DMF). The desired heterocyclic amine is then added to form the corresponding amide derivative pharmacompass.comcheo.on.ca. This approach has been used to synthesize a library of compounds with yields ranging from 40-82% pharmacompass.com.

To further explore the structure-activity relationship, derivatives incorporating urea (B33335) and thiourea (B124793) functionalities have been synthesized cheo.on.ca. These syntheses also employ conventional peptide coupling techniques. Ethacrynic acid is activated with EDC/HOBt, and then reacted with intermediates containing urea or thiourea linkers to produce the final products in good yields (61-75%) pharmacompass.com. These modifications have been shown to yield compounds with interesting anti-proliferative activities cheo.on.ca.

To visualize the interaction of ethacrynic acid derivatives with biological targets, fluorescent analogues have been fabricated. One approach involves synthesizing PyTAP-based (pyridazino-1,3a,6a-triazapentalenes) fluorescent analogues pharmacompass.comcheo.on.ca. The synthesis involves coupling the ethacrynic acid core to a fluorescent tag via a linker, often using the same peptide coupling methods described previously. For example, one such fluorescent analogue was synthesized with a 56% yield pharmacompass.com. These probes are invaluable for cellular imaging and mechanistic studies cheo.on.ca.

Table 2: Synthesis of Ethacrynic Acid (EA) Derivatives This interactive table summarizes the synthetic strategies for creating various EA derivatives for research purposes.

Derivative Type Synthetic Strategy Coupling Agents Key Reactants Yield Range Reference
Nitrogen Heterocyclic Analogs Peptide Coupling DCC/HOBt EA, Heterocyclic Amine 40-82% pharmacompass.com
Urea/Thiourea Derivatives Peptide Coupling EDC/HOBt EA, Urea/Thiourea Intermediates 61-75% pharmacompass.com

| Fluorescent Analogues | Peptide Coupling | - | EA, Fluorescent Tag (PyTAP) | ~56% | pharmacompass.com |

Elucidation of Reaction Mechanisms in Ethacrynate Synthesis Pathways

The synthesis of ethacrynic acid and its precursors relies on well-established reaction mechanisms. The key Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway cymitquimica.com. The mechanism involves three main steps:

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride (butyryl chloride), making the carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion cymitquimica.com.

Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring of 2,3-dichlorophenoxyacetic acid. The position of the attack (para to the phenoxy group) is directed by the activating nature of the ether linkage.

Deprotonation: The resulting carbocation intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the ring, yielding the final C-acylated product, 4-butyryl-2,3-dichlorophenoxyacetic acid cymitquimica.com.

It is noteworthy that reaction conditions can influence the outcome. At lower temperatures, O-acylation at the carboxylic acid can compete with or even dominate the desired C-acylation on the aromatic ring cheo.on.ca.

The subsequent Mannich reaction involves the aminoalkylation of the acidic α-proton of the ketone. This acid-catalyzed reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and dimethylamine. The enol form of the ketone then attacks the iminium ion, leading to the formation of the Mannich base nih.gov. The final step, the formation of the α,β-unsaturated system, is an elimination reaction driven by heat, which expels the dimethylamine group pharmacompass.com.

Molecular and Biochemical Mechanisms of Action: Non Clinical Investigations

Investigation of Ion Transporter and Symporter Inhibition Dynamics

Ethacrynate's primary and most well-characterized effect is its interaction with ion transport proteins located in the cellular membrane, which is fundamental to its physiological activity.

Ethacrynic acid is a loop diuretic that primarily acts by inhibiting the Na+-K+-2Cl- symporter, also known as NKCC2. wikipedia.orgapexbt.comresearchgate.netresearchgate.netresearchgate.net This transporter is a member of the cation-chloride cotransporter (CCC) family and is predominantly found in the thick ascending limb of the loop of Henle within the kidneys. wikipedia.orgapexbt.comsyncsci.comdrugbank.commdpi.com The inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. apexbt.comresearchgate.netdrugbank.com This reduction in ion reabsorption decreases the hypertonicity of the surrounding interstitium, which in turn causes less water to be reabsorbed into the bloodstream. apexbt.comresearchgate.net The ultimate result of this interaction is an increased excretion of these ions and water in the urine. researchgate.netdrugbank.com Ethacrynic acid's inhibitory action is not limited to the loop of Henle; it also affects the symport of sodium, potassium, and chloride in the proximal and distal tubules. drugbank.comahajournals.org

Ethacrynic acid has been shown to inhibit the sodium/potassium-transporting ATPase (Na+/K+-ATPase), also referred to as the sodium pump. syncsci.comdrugbank.comnih.gov This enzyme's catalytic component is the alpha-1 subunit, which is responsible for the hydrolysis of ATP to power the exchange of intracellular sodium for extracellular potassium across the plasma membrane. syncsci.comhmdb.ca Ethacrynic acid's interaction with the alpha-1 subunit disrupts this process. syncsci.com

In vitro studies on various cell models have demonstrated the modulatory effects of ethacrynate. In human neuroblastoma SH-SY5Y cells, treatment with 10 µM ethacrynic acid for three days led to a significant increase in the expression of the Na+/K+-ATPase alpha-1 and alpha-3 isoforms. nih.gov Conversely, studies on lymphoblastoid cell lines from bipolar patients showed that ECA treatment resulted in less Na+/K+-ATPase alpha-1 protein expression compared to cells from unaffected controls. nih.gov In toad bladder epithelial cells, Na+/K+-ATPase was inhibited by 1 x 10⁻⁴M ethacrynic acid. nih.gov Furthermore, in human red blood cells where the Na+/K+-ATPase was already inhibited by ouabain, ethacrynic acid induced a further decrease in sodium efflux. core.ac.uk

Exploration of Enzymatic System Interactions

Beyond its effects on ion transporters, ethacrynate interacts significantly with key enzymatic systems, most notably the Glutathione (B108866) S-transferases.

Ethacrynic acid is recognized as a potent inhibitor of Glutathione S-transferase (GST) enzymes, a family crucial for cellular detoxification. wikipedia.orgresearchgate.nettandfonline.com It demonstrates inhibitory activity against several GST classes, including GSTA, GSTM, and most potently, GSTP1-1. researchgate.netmdpi.com The mechanism of inhibition is multifaceted. Ethacrynic acid contains an α,β-unsaturated ketone group which can covalently bind to cysteine residues in the active site of the enzyme through a Michael addition reaction. researchgate.netmdpi.comscbt.com Specifically, studies have identified that ethacrynic acid reacts with cysteine 47 of GST P1-1. aacrjournals.org

This covalent binding has been shown to be reversible. researchgate.nettandfonline.comaacrjournals.org When GST P1-1 was inactivated by ethacrynic acid, the subsequent addition of an excess of glutathione resulted in the full restoration of catalytic activity over approximately 120 hours. tandfonline.comaacrjournals.org This suggests that under normal physiological conditions with sufficient glutathione, the covalent inhibition may be reversed, leaving reversible inhibition as a primary mechanism. aacrjournals.org

In addition to direct inhibition, ethacrynic acid also serves as a substrate for GSTs, leading to its conjugation with glutathione (GSH) to form an ethacrynic acid-GSH conjugate. researchgate.netnih.gov This conjugate is an even more potent inhibitor of GSTs than ethacrynic acid itself. researchgate.nettandfonline.comnih.gov For instance, the ethacrynic acid-GSH conjugate was found to be a more powerful inhibitor of human lung GST-pi than ethacrynic acid, with Ki values of 1.5 µM versus 11.5 µM, respectively. researchgate.netnih.gov The mechanisms of inhibition also differ; the conjugate acts as a competitive inhibitor, whereas ethacrynic acid acts as a non-competitive inhibitor in this context. researchgate.netnih.gov

Table 1: Comparative Inhibition of Human Lung GST-pi

Inhibitor Inhibition Constant (Ki) Mechanism of Inhibition
Ethacrynic Acid 11.5 µM Non-competitive
Ethacrynic Acid-GSH Conjugate 1.5 µM Competitive

Data sourced from studies on human lung pi-class GST. researchgate.netnih.gov

Multiple studies and pharmacological profiles confirm that the mechanism of action for ethacrynic acid does not involve the inhibition of carbonic anhydrase. drugbank.comahajournals.orgbauschhealth.ca Even when administered at high doses that interfere with bicarbonate reabsorption, this effect occurs without impairing carbonic anhydrase activity. nih.gov In studies on dogs, renal cortical carbonic anhydrase activity was found to be normal after ethacrynic acid administration, and the inhibitory effect of acetazolamide, a known carbonic anhydrase inhibitor, was not diminished. nih.gov This distinguishes ethacrynic acid from other classes of diuretics, such as the thiazides, where carbonic anhydrase inhibition can be a component of their action. ahajournals.org

Cellular and Subcellular Effects in Controlled In Vitro Models

In vitro experiments using various cell and tissue models have revealed a range of cellular and subcellular effects induced by ethacrynic acid, providing insight into its broader biological impacts beyond its primary diuretic function.

In studies using slices of rat liver, 3 mM ethacrynic acid was shown to induce cellular damage. nih.gov Early effects observed within 5 minutes included reduced extrusion of water, Na+, and Cl-, and morphological damage to mitochondria, which preceded any changes in tissue ATP content. nih.gov With longer exposure, cells exhibited a loss of plasma membrane selective permeability, re-entry of water and Ca2+, and the deposition of calcium-dense particles in mitochondria and the endoplasmic reticulum, leading to marked cellular disorganization. nih.gov

In the context of cancer cell lines, ethacrynic acid exhibits cytotoxic effects. It has been shown to inhibit the proliferation and survival of various cancer cells in a time- and dose-dependent manner, with IC50 values ranging from 6 to 223 μM. mdpi.com In human chronic lymphocytic leukemia (CLL) cells, ethacrynic acid selectively induces cell death by inhibiting the Wnt/β-catenin signaling pathway. plos.org This is achieved, at least in part, by directly binding to the LEF-1 protein and destabilizing the LEF-1/β-catenin complex, which in turn decreases the expression of Wnt target genes. plos.org

Studies on neuronal cells have also been conducted. In pure cultures of human NT2/N neurons, 25 µM ethacrynic acid caused significant cell death within one day, an effect attributed to the depletion of glutathione, leading to mitochondrial dysfunction and increased reactive oxygen species. researchgate.net

Table 2: Summary of In Vitro Cellular and Subcellular Effects of Ethacrynic Acid

In Vitro Model Concentration Observed Effect(s)
Rat Liver Slices 3 mM Mitochondrial damage, reduced ion/water extrusion, loss of membrane permeability. nih.gov
Human Chronic Lymphocytic Leukemia (CLL) Cells 3 µM Selective induction of cell death, inhibition of Wnt/β-catenin signaling. plos.org
Human Neuroblastoma SH-SY5Y Cells 10 µM Increased expression of Na+/K+-ATPase alpha-1 and alpha-3 isoforms. nih.gov
Human NT2/N Neurons (Pure Culture) 25 µM Rapid cell death, likely due to glutathione depletion and mitochondrial dysfunction. researchgate.net
Various Cancer Cell Lines 6 - 223 µM (IC50) Inhibition of cell survival and proliferation. mdpi.com
Toad Bladder Epithelial Cells 100 µM Inhibition of Na+/K+-ATPase. nih.gov

Research on Cellular Volume Regulation and Ion Homeostasis Perturbations

Ethacrynate, primarily through its active form ethacrynic acid, exerts significant influence on cellular volume and the balance of ions inside and outside the cell. drugbank.com Non-clinical studies have demonstrated that its primary mechanism involves the disruption of key ion transport systems, leading to shifts in fluid and electrolyte balance at a cellular level. drugbank.comnih.gov

A fundamental action of ethacrynic acid is the inhibition of the Na+-K+-2Cl- cotransporter. nih.govresearchgate.net This protein, located in the cell membrane, plays a crucial role in transporting sodium, potassium, and chloride ions into the cell. By blocking this symporter, ethacrynic acid disrupts the normal influx of these ions, which is essential for maintaining cell volume and ion homeostasis. drugbank.com This inhibitory action is observed in various tissues, including the ascending limb of the loop of Henle in the kidney, as well as the proximal and distal tubules. drugbank.com

In-vitro experiments using rat liver slices have shown that ethacrynic acid (at a concentration of 3 mM) reduces the cell's ability to extrude water, sodium (Na+), and chloride (Cl-) ions. nih.gov This leads to an initial failure in regulatory volume decrease, a process cells use to counteract swelling. nih.govcellphysiolbiochem.com Furthermore, research on isolated rat liver mitochondria has revealed that ethacrynate can cause variations in the levels of intramitochondrial magnesium (Mg2+) and potassium (K+), indicating that its effects on ion homeostasis extend to intracellular organelles. nih.govkisti.re.kr

Studies on human neutrophils have also identified that ethacrynic acid can inhibit sulfate (B86663) (SO42-) and chloride (Cl-) exchange across the plasma membrane. psu.edu This demonstrates the broad-spectrum impact of the compound on various anion transport mechanisms. The collective effect of inhibiting these multiple transport pathways is a significant perturbation of the electrochemical gradients across the cell membrane, fundamentally altering cellular volume regulation and ion homeostasis. drugbank.comnih.gov

Ion/Molecule Effect of Ethacrynic Acid Transport System Affected Observed In Reference
Sodium (Na+)Reduced extrusion/Inhibited reabsorptionNa+-K+-2Cl- CotransporterRat Liver Slices, Kidney Tubules drugbank.comnih.gov
Potassium (K+)Inhibited reabsorption / Altered intramitochondrial levelsNa+-K+-2Cl- CotransporterKidney Tubules, Rat Liver Mitochondria drugbank.comnih.gov
Chloride (Cl-)Reduced extrusion/Inhibited reabsorptionNa+-K+-2Cl- Cotransporter, SO42--Cl- ExchangeRat Liver Slices, Kidney Tubules, Human Neutrophils drugbank.comnih.govpsu.edu
WaterReduced extrusionCoupled to ion movementRat Liver Slices nih.gov
Sulfate (SO42-)Inhibited exchangeSO42--Cl- ExchangeHuman Neutrophils psu.edu

Investigations into Mitochondrial Structural and Functional Alterations

Ethacrynate has been shown to induce significant structural and functional damage to mitochondria. nih.gov These alterations are early events in the cellular response to the compound and are not always immediately linked to a decline in cellular energy stores like ATP. nih.gov

Morphological studies on rat liver slices exposed to ethacrynic acid revealed damage to mitochondria within just 5 minutes. nih.gov This damage becomes more pronounced over time, progressing to marked disorganization. nih.gov A key feature of this structural alteration is the appearance of electron-dense particles within the mitochondria, which are believed to be calcium deposits. nih.gov

Functionally, ethacrynate exhibits a complex, concentration-dependent effect on mitochondrial respiration. nih.gov In isolated rat liver mitochondria, it initially increases oxygen consumption (state 4 respiration). nih.gov However, this is followed by an inhibition of respiration, particularly the stimulation of oxygen consumption by ADP and inorganic phosphate (B84403) (Pi), which can be completely blocked after preincubation with the compound. nih.govnih.gov This suggests a direct interference with the processes of oxidative phosphorylation. nih.gov

Further investigations into its mechanism show that ethacrynate increases the activity of oligomycin-sensitive ATPase, an enzyme complex related to ATP synthesis. nih.gov Ethacrynic acid is a thiol reagent, meaning it reacts with sulfhydryl (-SH) groups on proteins. nih.gov It has been found to bind to thiol groups on mitochondrial proteins, which may be a key mechanism behind its disruption of mitochondrial function, including energy conservation and the transport of ADP into the mitochondria. nih.gov

Parameter Effect of Ethacrynate/Ethacrynic Acid Concentration/Time Model System Reference
Mitochondrial StructureMorphological damage, appearance of electron-dense particlesApparent at 5 minutesRat Liver Slices nih.gov
State 4 RespirationInitial increase, followed by inhibition1 to 5 x 10⁻⁴ MRat Liver Mitochondria nih.gov
ADP-Stimulated RespirationComplete inhibition after preincubation1 to 5 x 10⁻⁴ MRat Liver Mitochondria nih.gov
Oligomycin-Sensitive ATPaseIncreased activityNot specifiedRat Liver Mitochondria nih.gov
Thiol (-SH) Group BindingBinds 25 nmoles/mg proteinAfter 10 minutes preincubationRat Liver Mitochondria nih.gov

Analysis of Plasma Membrane Permeability and Intracellular Calcium Dynamics

Beyond its specific effects on ion transporters, prolonged exposure to ethacrynic acid leads to more generalized damage to the plasma membrane, resulting in a loss of its selective permeability. nih.gov This breakdown in membrane integrity is a critical step in the progression of cellular injury induced by the compound. nih.gov

A key consequence of this increased permeability is the dysregulation of intracellular calcium (Ca2+) homeostasis. nih.gov While initial studies in rat liver slices showed that Ca2+ extrusion from the cell was not affected in the first 5 minutes of exposure to ethacrynic acid, a significant and delayed increase in total cell Ca2+ content was observed later. nih.gov This suggests that the compound causes early, irreversible damage to the mechanisms that regulate intracellular calcium levels. nih.gov

Structure Activity Relationship Sar and Computational Studies of Ethacrynate Compounds

Deconstruction of Structural Determinants for Observed Biological Activities

The biological activity of ethacrynate is intrinsically linked to its unique chemical structure. Key features of the ethacrynate molecule that are crucial for its activity include the α,β-unsaturated ketone system, which can react with sulfhydryl groups on target proteins, and the dichlorinated phenyl ring with a phenoxyacetic acid moiety. nih.govpharmacompass.com Modifications at these sites have been a primary focus of research to understand their impact on biological function.

Studies have shown that alterations to the carboxylic acid group, such as forming amides, can significantly impact the compound's properties. researchgate.netresearchgate.net The nature of the substituent on the amide can fine-tune the compound's activity. Similarly, modifications to the α,β-unsaturated system can modulate its reactivity and, consequently, its biological effects. The substituents on the aromatic ring also play a critical role in the molecule's interaction with its biological targets. pharmacompass.com

Research into ethacrynic acid-triazole derivatives has highlighted the importance of specific structural combinations for cytotoxic activity. For instance, the combination of a quinaldine (B1664567) ring, a pyridine (B92270) linker, and an indole (B1671886) ring within the same molecule was found to be critical for its antiproliferative effects. researchgate.net This underscores the importance of a holistic view of the molecule's architecture in determining its biological profile.

Application of Advanced Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate and predict the behavior of molecules. mdpi.com These techniques provide a molecular-level understanding of drug-protein interactions and can guide the rational design of new and improved therapeutic agents. schrodinger.com

Molecular modeling and molecular dynamics (MD) simulations allow researchers to visualize and analyze the three-dimensional interactions between a ligand, such as an ethacrynate derivative, and its protein target. nih.govnih.gov These simulations can predict the binding affinity of a compound and provide insights into the dynamic nature of these interactions over time. nih.govresearchgate.net

For example, molecular modeling studies of an ethacrynic acid derivative revealed that it binds favorably to the active site of glutathione (B108866) S-transferase, which may explain its anticancer activity. researchgate.net MD simulations can further elucidate the stability of the ligand-protein complex and identify key residues involved in the binding, offering a rationale for the observed biological activity. mdpi.comecust.edu.cn The starting point for these simulations is often an experimental structure from the Protein Data Bank (PDB), or if unavailable, a predicted structure. mdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. google.comuq.edu.au This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a particularly powerful method. researchgate.net

By employing virtual screening protocols, researchers can explore vast chemical spaces to discover novel ligands for known targets or to identify new potential targets for existing compounds like ethacrynate. This can lead to the repositioning of known drugs for new therapeutic indications.

Structure-based drug design leverages the known three-dimensional structure of a biological target to design or modify a ligand with improved binding affinity and selectivity. mdpi.com This rational design process is guided by an understanding of the molecular interactions between the ligand and the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net

QSAR studies can guide the rational design of more potent derivatives by highlighting the structural features that are either beneficial or detrimental to the desired biological effect. researchgate.net For instance, a QSAR model could reveal that increasing the hydrophobicity of a particular region of the ethacrynate molecule leads to enhanced activity. This information can then be used to design new analogs with optimized properties. The development of robust QSAR models often involves statistical methods like multiple linear regression and requires careful validation to ensure their predictive power. researchgate.netnih.gov

Advanced Analytical Methodologies for Ethacrynate Calcium Dihydrate Characterization

Development and Validation of Chromatographic Techniques

Chromatographic techniques are fundamental in the separation and quantification of Ethacrynate Calcium Dihydrate and its related substances. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used method due to its high resolution, sensitivity, and specificity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Optimization

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve the desired separation and quantification. A stability-indicating assay method based on HPLC has been successfully developed, demonstrating sensitivity, accuracy, and precision. researchgate.net

Key aspects of HPLC method optimization include:

Mobile Phase Composition: The choice of solvents, their proportions, and the pH of the aqueous phase are critical. A common approach involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer). nih.govnih.govjapsonline.com The pH is often adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. nih.govresearchgate.net For instance, a mobile phase of phosphoric acid-methanol-acetonitrile-tetrahydrofuran has been utilized. nih.gov

Column Selection: Reversed-phase columns, particularly C18 columns, are frequently employed for the analysis of ethacrynic acid and its derivatives. nih.govnih.gov These columns provide excellent separation based on the hydrophobicity of the analytes.

Detection Wavelength: UV detection is commonly used, with the wavelength selected based on the maximum absorbance of this compound to ensure high sensitivity. nih.govtechnologynetworks.com A typical detection wavelength is 275 nm. nih.gov

Flow Rate and Temperature: These parameters are adjusted to optimize analysis time and resolution.

A validated HPLC method can effectively separate this compound from its degradation products, making it an invaluable tool for stability studies of the drug in various forms, including solid state, solutions, and dosage forms. nih.gov

Table 1: Exemplary HPLC Method Parameters for Ethacrynic Acid Analysis

ParameterConditionReference
Column Spherisorb ODS II (3 µm) nih.gov
Mobile Phase Phosphoric acid-methanol-acetonitrile-tetrahydrofuran or triethylamine (B128534) buffer-methanol nih.gov
Detection UV at 275 nm nih.gov
Flow Rate 1.0 mL/min jsmcentral.orgjsmcentral.org
Injection Volume 20 µL japsonline.com

Gas Chromatography (GC) Applications for Volatile Derivatives

While HPLC is the primary method for analyzing this compound directly, Gas Chromatography (GC) can be employed for the analysis of its volatile derivatives. jfda-online.comsigmaaldrich.com Direct GC analysis of non-volatile and polar compounds like ethacrynic acid is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comchromtech.com

Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. sigmaaldrich.comchromtech.com

Acylation: This technique introduces an acyl group, which can improve volatility and detection characteristics. jfda-online.comnih.gov

Alkylation: This involves the replacement of active hydrogens with an alkyl group. jfda-online.com

The resulting derivatives can then be separated and quantified using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on their mass spectra. jfda-online.comnih.gov This approach is particularly useful for identifying and quantifying trace-level impurities or degradation products that can be made volatile.

Application of Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable information regarding the quantification, structural integrity, and purity of this compound.

UV-Visible and Spectrofluorometry for Compound Quantification

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of drugs. technologynetworks.comiajps.com It relies on the principle that a substance absorbs light at a specific wavelength. For this compound, the maximum absorbance is typically observed in the UV region, which allows for its quantification in solutions. nih.govgoogleapis.com This method is often employed in dissolution testing and for routine quality control assays due to its simplicity and speed. thermofisher.com

Spectrofluorometry, which measures the fluorescence emitted by a compound, can offer higher sensitivity and selectivity compared to UV-Visible spectrophotometry for certain analytes. While less commonly reported specifically for this compound, it remains a potential analytical tool, especially for trace analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for assessing its purity. nih.govgoogleapis.com Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the confirmation of the compound's identity and the identification of any structural changes or impurities. googleapis.com

In the context of this compound, NMR is crucial for:

Structural Confirmation: Verifying the presence and connectivity of all atoms within the molecule.

Purity Assessment: Detecting and identifying impurities, including process-related impurities and degradation products. nih.gov The integration of NMR signals can provide quantitative information about the purity of the sample.

Analysis of Complex Forms: Investigating the interaction between the ethacrynate anion and the calcium cation, as well as the role of water molecules in the dihydrate form. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

Infrared (IR) spectroscopy provides a "molecular fingerprint" of a compound by measuring the vibrations of its chemical bonds. nih.gov This technique is highly specific and can be used to identify this compound and to detect the presence of different polymorphic forms or hydrates. The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule, such as the carboxylic acid, ketone, and ether linkages.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound and its related substances. nih.gov This high level of accuracy allows for the confident determination of the elemental composition of the parent molecule and any unknown impurities or degradation products. When coupled with a chromatographic separation technique like HPLC or GC, HRMS becomes an invaluable tool for identifying and characterizing even trace levels of compounds in complex mixtures.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

Analytical TechniquePrimary ApplicationKey Information Provided
HPLC Quantification and SeparationPurity, stability, quantification of parent drug and degradation products nih.govnih.govresearchgate.net
GC-MS Analysis of Volatile DerivativesIdentification and quantification of volatile impurities and degradation products jfda-online.comnih.gov
UV-Visible Spectrophotometry QuantificationConcentration in solution, dissolution testing technologynetworks.comthermofisher.com
NMR Spectroscopy Structural Elucidation and PurityMolecular structure confirmation, identification and quantification of impurities nih.govgoogleapis.com
IR Spectroscopy Molecular FingerprintingIdentification, functional group analysis, polymorphic forms nih.gov
HRMS Molecular Formula DeterminationPrecise molecular weight, elemental composition of parent drug and impurities nih.gov

Raman Spectroscopy for Solid-State Analysis and Compatibility Studies, particularly with Calcium Ions

Raman spectroscopy is a non-destructive and powerful vibrational spectroscopic technique that provides detailed information about the molecular structure and solid-state form of pharmaceutical compounds. nih.govspectroscopyonline.com It is particularly well-suited for the analysis of this compound due to its ability to differentiate between various crystalline and amorphous forms, and its insensitivity to water, which is advantageous for analyzing a dihydrate compound. spectroscopyonline.com

In the context of this compound, Raman spectroscopy can be employed to:

Confirm the solid-state form: The Raman spectrum of this compound will exhibit a unique "fingerprint" of vibrational modes corresponding to its specific crystal lattice and molecular structure. researchgate.net This allows for the unambiguous identification and differentiation from other solid-state forms, such as anhydrous ethacrynic acid or other salt forms.

Investigate polymorphism: Polymorphs, or different crystalline forms of the same compound, can have distinct physicochemical properties. Raman spectroscopy can detect and quantify different polymorphic forms within a sample, which is critical for ensuring consistent product quality and performance. researchgate.net

Study compatibility with calcium ions: The interaction between ethacrynic acid and calcium ions is fundamental to the formation of this compound. Raman spectroscopy can be utilized to study these interactions in the solid state. Changes in the Raman spectral features, such as shifts in peak positions or the appearance of new peaks, can provide insights into the coordination environment of the calcium ion and the nature of the bonding within the crystal lattice. researchgate.net For instance, the symmetric stretching of C-O bonds, typically observed between 1080-1090 cm⁻¹, is a strong indicator in the Raman spectra of calcium carbonates and can be a point of interest in analyzing the interaction with calcium ions. researchgate.net

A hypothetical Raman analysis of this compound might reveal characteristic peaks associated with the carbonyl, ether, and aromatic C-H functional groups of the ethacrynic acid moiety, as well as vibrations influenced by the presence of the calcium ion and water of hydration.

Table 1: Hypothetical Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Assignment
~1650C=O stretching vibration of the ketone group
~1250Asymmetric C-O-C stretching of the ether group
~3050Aromatic C-H stretching vibrations
Low-frequency modesLattice vibrations involving the calcium ion and water molecules

Electrochemical and Capillary Electrophoresis Techniques for Ethacrynate Analysis

Electrochemical and capillary electrophoresis techniques offer high sensitivity and resolving power for the analysis of charged species, making them suitable for the determination of ethacrynate in various matrices. researchgate.netlibretexts.org

Electrochemical Analysis: Electrochemical methods, such as voltammetry, can be employed for the quantitative analysis of ethacrynate. researchgate.net These techniques are based on the measurement of the current response of an electroactive species at an electrode as a function of the applied potential. The unsaturated ketone moiety in ethacrynate is electrochemically active and can be either oxidized or reduced, providing a basis for its determination. The development of modified electrodes can enhance the sensitivity and selectivity of these methods for ethacrynate analysis.

Capillary Electrophoresis (CE): Capillary electrophoresis is a powerful separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.org It offers several advantages, including high efficiency, small sample volume requirements, and rapid analysis times. mnstate.edu For the analysis of ethacrynate, which is an acidic compound and exists as an anion at appropriate pH values, CE can be an effective tool. liverpool.ac.ukpharmacompass.com

Key aspects of using CE for ethacrynate analysis include:

Method Development: Optimization of parameters such as buffer pH, concentration, applied voltage, and capillary dimensions is crucial for achieving good separation and peak shape.

Quantitative Analysis: CE can be used for the accurate quantification of ethacrynate in pharmaceutical formulations.

Impurity Profiling: The high resolving power of CE allows for the separation and detection of impurities and degradation products that may be present in the ethacrynate sample.

Table 2: Illustrative Capillary Electrophoresis Parameters for Ethacrynate Analysis

ParameterCondition
CapillaryFused-silica, 50 µm i.d., 375 µm o.d., 50 cm effective length
Background Electrolyte20 mM borate (B1201080) buffer, pH 9.2
Applied Voltage20 kV
InjectionHydrodynamic injection at 50 mbar for 5 seconds
DetectionUV detection at 270 nm
Temperature25°C

Integration of Process Analytical Technology (PAT) in Ethacrynate Research

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.net The goal of PAT is to ensure final product quality by building it into the process from the start. The integration of PAT in ethacrynate research, particularly in the context of its calcium dihydrate form, can lead to a more robust and well-understood manufacturing process. tandfonline.com

The crystallization of this compound is a critical step that determines key physical properties such as particle size distribution and crystal morphology. In-situ particle analysis and optical particle imaging are powerful PAT tools for monitoring and controlling this process in real-time. researchgate.net

In-Situ Particle Analysis: Techniques like Focused Beam Reflectance Measurement (FBRM) can provide real-time information on particle size and count without the need for sampling. This allows for the monitoring of nucleation and crystal growth as they happen, enabling better control over the final particle size distribution.

Optical Particle Imaging: In-situ imaging probes can capture real-time images of crystals directly in the crystallizer. researchgate.netchemrxiv.org This provides valuable information on crystal shape, size, and the presence of agglomerates. Dynamic image analysis can quantify various shape parameters, offering a more complete picture of the crystallization process than particle size alone. particleshape.com This real-time feedback allows for adjustments to process parameters to achieve the desired crystal habit.

Table 3: Potential Applications of In-Situ Particle Analysis in this compound Crystallization

PAT ToolMonitored ParameterProcess Control Application
Focused Beam Reflectance Measurement (FBRM)Chord length distributionControl of supersaturation to influence nucleation and growth rates
Particle Vision and Measurement (PVM)Crystal size, shape, and agglomerationOptimization of mixing and cooling profiles for desired crystal morphology

Near-infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that is well-suited for real-time process monitoring in the pharmaceutical industry. scielo.bramericanpharmaceuticalreview.com It can be used to measure both chemical and physical properties of materials directly in the process line. rsc.orgresearchgate.net

In the context of this compound production, NIR spectroscopy can be implemented to:

Monitor Crystallization: An in-situ NIR probe can monitor changes in the concentration of ethacrynate in the solution phase during crystallization, providing real-time data on the crystallization kinetics.

Determine End-Point: NIR can be used to determine the completion of the crystallization process, ensuring consistency between batches.

Monitor Drying: During the drying of this compound, NIR can be used to monitor the moisture content in real-time, allowing for precise control of the drying process to achieve the target dihydrate form without over-drying or under-drying.

Table 4: Example of NIR Spectroscopy Application in this compound Manufacturing

Process StepMeasured AttributeBenefit
CrystallizationSolute ConcentrationReal-time monitoring of desupersaturation profile for process understanding and control
DryingWater ContentPrecise control of the drying endpoint to ensure the correct hydrate (B1144303) form and prevent degradation

Formulation and Validation of Robust Analytical Procedures

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. The validation of these analytical procedures is essential to demonstrate their suitability for their intended purpose. europa.euich.org This involves a comprehensive evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and reliable. nih.govresearchgate.net

For this compound, the validation of analytical procedures for assays, impurity determination, and other quality tests would typically follow ICH guidelines and include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment variability).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Key Validation Parameters for an HPLC Assay of this compound

Validation ParameterTypical Acceptance Criteria
Specificity Peak purity of the main peak should be demonstrated using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the nominal concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three different concentration levels.
Repeatability (RSD) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision (RSD) Overall RSD ≤ 2.0% across different days, analysts, and instruments.
Robustness The method should show no significant changes in results with small variations in pH, mobile phase composition, and flow rate.

By employing these advanced analytical methodologies and adhering to rigorous validation protocols, a comprehensive understanding of this compound can be achieved, ensuring its quality, safety, and efficacy.

Formulation Science and Solid State Research of Ethacrynate Calcium Dihydrate

Crystallization and Polymorphism Investigations of Ethacrynate Salts

The crystallization process is critical in defining the final physical properties of an active pharmaceutical ingredient (API), such as its stability, solubility, and bioavailability. nih.gov Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key consideration in pharmaceutical development, as different polymorphs can exhibit distinct physicochemical characteristics. nih.gov

Impact of pH and Buffer Concentration on Crystallization in Frozen Solutions

While specific studies on the crystallization of ethacrynate calcium dihydrate in frozen solutions are not detailed in the available literature, the behavior of other calcium salts provides valuable insights. The pH of a solution is a critical factor that can influence the crystallization pathway and the nature of the resulting solid form.

Research on the crystallization of calcium salts, such as calcium phosphate (B84403) and calcium oxalate, demonstrates a clear dependence on pH. nih.gov In solutions designed to mimic physiological conditions, the number of crystals formed increases significantly with a higher initial pH. nih.gov For instance, at an initial pH of 7.28, a substantial number of crystals were observed at a lower degree of volume reduction compared to solutions with a more acidic starting pH of 5.80. nih.gov This suggests that for salts of weak acids like ethacrynic acid, a higher pH would increase the concentration of the ionized form, potentially facilitating salt formation and crystallization with the calcium cation.

Buffer concentration also plays a role by influencing the solution's pH and ionic strength, which can affect solute solubility and the kinetics of nucleation and crystal growth.

Table 1: Illustrative Impact of Initial pH on Calcium Salt Crystallization This table illustrates general principles observed in studies of calcium salts, such as those by Grases et al., 1998. nih.gov

Initial pH of SolutionRelative Volume Reduction for Crystal AppearancePredominant Crystal Type Observed
5.80High (e.g., 60-80%)Calcium Oxalate with Calcium Phosphate
6.45ModerateCalcium Phosphate
7.28Low (e.g., 40%)Calcium Phosphate

Characterization of Eutectic Melting Temperatures and Phase Transitions

Eutectic melting temperature analysis is a valuable technique for determining the thermodynamic stability relationships between different solid forms of a drug, such as anhydrous and hydrated states. nih.gov This method can identify the transition temperature at which the stability relationship between two forms inverts. nih.gov Although specific eutectic melting data for this compound is not available, this analytical approach is fundamental in solid-state characterization.

Phase transitions for hydrates involve dehydration or conversion to other polymorphic forms upon changes in temperature or humidity. For calcium chloride hydrates, for example, high-temperature X-ray powder diffraction (HT-PXRD) has been used to track the sequential dehydration from tetrahydrate and dihydrate forms to monohydrate and finally to two different anhydrous phases at temperatures of 115°C and 150°C, respectively. researchgate.net Such studies reveal the temperature-dependent stability of different hydrated and anhydrous forms.

In-depth Studies on Hydrate (B1144303) Formation and Stability

Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. wikipedia.org The presence of this "water of crystallization" can significantly impact the stability, dissolution rate, and handling properties of a pharmaceutical compound.

Comparative Stability Profiles of Dihydrate Forms (e.g., Calcium vs. Sodium Salts)

Both calcium and sodium salts of ethacrynic acid exist. fda.gov Ethacrynate sodium is known to be soluble in water, and its solutions are relatively stable for short periods at a neutral pH of around 7, but stability decreases with increases in temperature or pH. nih.govpaladin-pharma.com

While direct comparative solid-state stability studies between the dihydrate forms of ethacrynate calcium and a potential ethacrynate sodium hydrate are not present in the surveyed literature, fundamental chemical principles allow for inferences. Divalent cations like calcium (Ca²⁺) generally form more stable hydrates than monovalent cations like sodium (Na⁺). This is due to the higher charge density of Ca²⁺, which leads to stronger electrostatic interactions with the polar water molecules, stabilizing their position within the crystal lattice. wikipedia.org Therefore, it is plausible that this compound exhibits greater solid-state stability, particularly concerning dehydration, compared to a corresponding sodium hydrate.

Influence of Controlled Temperature and Humidity on Hydrate Stability

The stability of any hydrate is intrinsically linked to the ambient temperature and relative humidity (RH). These environmental factors control the water activity and can drive either dehydration or further hydration.

Temperature: Increasing temperature provides the energy needed to break the bonds holding water molecules within the crystal lattice, promoting dehydration. Studies on calcium chloride hydrates show a clear progression of water loss as the temperature is raised, leading to the formation of lower hydrates and eventually the anhydrous form. researchgate.net

Humidity: Relative humidity dictates the partial pressure of water vapor in the environment. For a hydrate to be stable, the ambient RH must be above a certain critical value. Below this threshold, the hydrate will lose water to the environment. For calcium sulphate hemihydrate, storage is considered unsafe above a critical water vapor pressure (around 2.3 kPa at 23°C), which causes rapid conversion to the dihydrate form. nih.gov Conversely, an anhydrous form may convert to a hydrate if the RH is sufficiently high. The stability of a drug hydrate is therefore a function of both temperature and RH. nih.govresearchgate.net

Fundamental Factors Influencing Water Binding Within Calcium Salt Crystal Lattices

The incorporation of water molecules into the crystal lattice of a calcium salt is a complex process governed by several fundamental factors.

Electrostatic Interactions: The primary driving force for hydrate formation in ionic compounds is the electrostatic attraction between the charged ions and the polar water molecules. wikipedia.org The strong positive charge of the divalent calcium cation (Ca²⁺) effectively coordinates the oxygen atoms of multiple water molecules.

Hydrogen Bonding: Once coordinated to the cation or situated within the lattice, water molecules form an extensive network of hydrogen bonds. These bonds can link water molecules to each other, to the anions (the ethacrynate carboxylate group), and to other parts of the crystal structure, creating an elaborate and stable three-dimensional framework. wikipedia.orgquora.com

Lattice Strain and Stability: The inclusion of water can help stabilize a crystal lattice by reducing internal strain. For instance, the hygroscopic nature of calcium chloride is linked to the absorption of moisture to reduce lattice strain, thereby achieving greater microstructural stability at lower temperatures. researchgate.net

Coordination Chemistry of Calcium: The Ca²⁺ ion is a hard Lewis acid and typically favors coordination with hard Lewis bases like the oxygen atoms in water and carboxylate groups. The hydration shell of a calcium ion in solution is highly structured, and the frequency of water exchange from this primary shell is a key factor in the kinetics of crystallization. rsc.org This strong affinity for water explains why calcium salts frequently crystallize as hydrates.

Table 2: Summary of Factors Influencing Water Binding in Calcium Salt Lattices

FactorDescriptionReference
Cation Charge Density The high +2 charge of the calcium ion creates a strong electric field that attracts and organizes polar water molecules. wikipedia.org
Hydrogen Bond Network Water molecules act as hydrogen bond donors and acceptors, linking anions and other water molecules to create a stable structure. quora.com
Lattice Energy The incorporation of water molecules can lead to a more favorable overall lattice energy, stabilizing the hydrated form over the anhydrous form under certain conditions. researchgate.net
Ion Hydration Shell The strong coordination of water in the primary hydration shell of Ca²⁺ in solution influences the mechanism and kinetics of crystal nucleation and growth. rsc.org

Mechanistic Studies of Degradation Pathways for Ethacrynate Salts

The chemical stability of ethacrynate salts is a crucial factor in their formulation and storage. Two primary degradation pathways have been identified: hydrolysis of the unsaturated ketone moiety in aqueous environments and dimer formation via a Diels-Alder condensation in the solid state.

Hydrolysis of Unsaturated Ketone Moiety in Aqueous Environments

In the presence of water, ethacrynate salts can undergo hydrolysis at the α,β-unsaturated ketone portion of the molecule. This reaction involves the addition of a water molecule across the double bond, leading to the formation of a hydroxyl group on the β-carbon. This process eliminates the reactive Michael acceptor, a key feature for the diuretic activity of the parent compound. The rate of this hydrolysis is influenced by factors such as pH and temperature. The resulting hydroxylated derivative is a significant degradation product that needs to be monitored during stability studies of aqueous formulations of ethacrynate salts.

Dimer Formation via Diels-Alder Condensation in Solid-State Systems

In solid-state systems, a key degradation pathway for ethacrynate salts is the formation of a dimer through a Diels-Alder [4+2] cycloaddition reaction. nih.gov In this process, one molecule of ethacrynate acts as the diene and another acts as the dienophile. This dimerization leads to a loss of the active pharmaceutical ingredient and can impact the physical and chemical properties of the drug substance. The tendency for this solid-state reaction to occur is dependent on the crystalline form of the ethacrynate salt, as the proximity and orientation of the molecules in the crystal lattice play a critical role in facilitating the reaction. nih.gov Studies on the sodium salt of ethacrynic acid have shown that this dimerization is a notable stability concern, particularly in amorphous freeze-dried formulations. nih.gov

Degradation PathwayEnvironmentMechanismResulting Product
Hydrolysis AqueousAddition of water to the α,β-unsaturated ketoneHydroxylated derivative
Dimerization Solid-StateDiels-Alder [4+2] cycloadditionEthacrynate dimer

Application of Advanced Solid-State Characterization Techniques

To ensure the quality, stability, and performance of this compound, a suite of advanced solid-state characterization techniques is employed. These methods provide detailed information about the crystalline structure and thermal properties of the compound. While specific data for this compound is not extensively available in the public domain, the principles of these techniques and data from the parent compound, ethacrynic acid, and its sodium salt provide valuable insights.

X-ray Powder Diffraction (XRPD) for Crystalline Structure Determination

X-ray Powder Diffraction (XRPD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides a unique "fingerprint" of a specific crystalline phase, allowing for identification, polymorph screening, and assessment of crystallinity. Each crystalline solid has a characteristic XRPD pattern, defined by the positions (in terms of 2θ) and intensities of the diffraction peaks. For this compound, XRPD would be used to confirm its crystalline structure and ensure the absence of amorphous content or undesired polymorphic forms, which could affect its stability and dissolution properties.

Hypothetical XRPD Data for a Crystalline Solid:

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.445
12.27.2100
15.85.678
20.14.460
24.53.685

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for determining the thermal stability of a compound and for quantifying volatile components, such as water in a hydrate. For this compound, TGA would reveal the temperature at which the two molecules of water of hydration are lost, followed by the decomposition of the anhydrous salt at higher temperatures.

A typical TGA thermogram for a dihydrate compound would show an initial weight loss corresponding to the loss of water, followed by a plateau, and then a significant weight loss at higher temperatures as the molecule decomposes. The decomposition of ethacrynic acid is known to emit toxic fumes of hydrogen chloride. nih.gov

Expected TGA Profile for this compound:

Temperature Range (°C)Weight Loss (%)Assignment
50 - 120~5%Loss of two water molecules
> 250SignificantDecomposition of the anhydrous salt

Differential Scanning Calorimetry (DSC) and Modulated Temperature DSC (MTDSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and characterize thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. For this compound, DSC would be used to determine its melting point and to study any polymorphic transformations that may occur upon heating.

Modulated Temperature DSC (MTDSC) is an extension of conventional DSC that allows for the separation of overlapping thermal events, providing a more detailed understanding of complex thermal behavior. Studies on freeze-dried sodium ethacrynate have utilized DSC to investigate enthalpy recovery and the impact of thermal treatment on its stability. nih.gov For ethacrynic acid, the melting point is reported to be around 122°C. nih.gov A DSC thermogram for this compound would be expected to show an endothermic event corresponding to the loss of water, followed by an endotherm representing the melting of the anhydrous form.

Typical Thermal Events Detectable by DSC:

Thermal EventDescription
Endotherm Dehydration (loss of water)
Endotherm Melting of the crystalline form
Exotherm Crystallization from an amorphous state
Glass Transition Transition from a rigid to a more mobile state in amorphous materials

Lyophilization and Freeze-Drying Research for Enhanced Compound Stability

Lyophilization, or freeze-drying, is a critical process for enhancing the long-term stability of pharmaceutical compounds that are unstable in aqueous solutions. researchgate.net This process involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gaseous phase. nih.gov For ethacrynate compounds, which can have stability issues, lyophilization is a key area of formulation research aimed at producing a stable, solid-state dosage form. researchgate.net Research into the lyophilization of the closely related sodium ethacrynate provides significant insights into the challenges and optimization strategies applicable to this compound. The primary goals are to ensure the stability of the active pharmaceutical ingredient (API), control the physical state of the final product, and achieve a uniform and elegant cake appearance. researchgate.netresearchgate.net

The freezing step is paramount in lyophilization as it dictates the ice crystal structure, which in turn defines the morphology of the dried product and the efficiency of the primary drying phase. mdpi.com A key challenge in the freezing process is the stochastic nature of ice nucleation, where ice crystals form randomly at various temperatures below the equilibrium freezing point, a phenomenon known as supercooling. pharmtech.com This randomness can lead to significant vial-to-vial heterogeneity in a single batch, with different vials exhibiting varied ice crystal sizes and, consequently, different drying rates and final product attributes. pharmtech.com

Table 1: Impact of Nucleation Temperature Control on Lyophilization Process

Parameter Uncontrolled (Stochastic) Nucleation Controlled Nucleation Rationale and Impact
Nucleation Temperature Broadly distributed, occurs at high degrees of supercooling (e.g., -7°C to -18°C). pharmtech.com Uniform across vials, occurs at a predetermined, warmer temperature (e.g., -2°C to -8°C). mdpi.com Controlled nucleation minimizes supercooling, leading to process consistency. pharmtech.com
Ice Crystal Size Small, heterogeneous size distribution. pharmtech.com Larger, more uniform crystals. pharmtech.comnih.gov Larger crystals create larger pores upon sublimation, reducing resistance to water vapor flow.
Primary Drying Time Longer and more variable due to high resistance from small pores. pharmtech.com Significantly reduced (reductions of up to 40% reported). pharmtech.com Lower resistance to mass transfer allows for more efficient sublimation.

| Product Homogeneity | Low; significant vial-to-vial variability in cake structure and residual moisture. mdpi.compharmtech.com | High; improved vial-to-vial uniformity and batch consistency. mdpi.commdpi.com | Uniform ice structure ensures all vials dry at a similar rate. |

Excipients are critical components in lyophilized formulations, added to protect the active ingredient from the stresses of freezing and drying. biopharminternational.com These excipients are broadly classified as cryoprotectants, which offer stability during the freezing phase, and lyoprotectants, which protect during the drying phase. biopharminternational.com Commonly used excipients include sugars like sucrose (B13894) and trehalose (B1683222), and polyols such as mannitol (B672). biopharminternational.com Their primary roles are to form a stable, amorphous glassy matrix that inhibits molecular mobility and to replace the water of hydration through hydrogen bonding, thereby preserving the native structure of the compound. biopharminternational.comnih.gov

In studies involving sodium ethacrynate, various excipients have been investigated to enhance its solid-state stability. researchgate.netnih.gov One study that considered formulations with mannitol and trehalose concluded that the pure drug was the most stable under the tested accelerated stability conditions. researchgate.net Another investigation focused on the impact of heat treatment (annealing) on sodium ethacrynate lyophilized with sucrose or trehalose. nih.gov The results showed that annealing the formulations below their glass transition temperature (Tg) improved chemical stability by decreasing the degradation rate. nih.gov This enhanced stability was correlated with reduced global molecular mobility within the amorphous solid. nih.gov The choice of excipient and thermal treatment history are therefore critical parameters that must be optimized to prevent degradation pathways, such as dimerization, and ensure the long-term stability of the lyophilized product. researchgate.netnih.gov

Table 2: Common Excipients in Lyophilization and Their Protective Mechanisms

Excipient Class Examples Mechanism of Action Relevance to Ethacrynate Formulations
Sugars (Disaccharides) Sucrose, Trehalose Form a viscous, amorphous glassy matrix during drying, restricting molecular mobility. Act as water replacement by forming hydrogen bonds with the drug molecule. biopharminternational.com Studied with sodium ethacrynate; annealing in a sugar matrix improved chemical stability by reducing mobility. nih.gov
Polyols (Sugar Alcohols) Mannitol Primarily used as a bulking agent to ensure a robust and elegant cake structure. Can crystallize during freezing, which may provide a supporting matrix but can also induce stress on the API. biopharminternational.com Investigated in sodium ethacrynate formulations. researchgate.net

| Buffers | Sodium Phosphate, Citrate | Control pH in the pre-lyophilization solution, which can be crucial as pH shifts can occur in the freeze-concentrate, affecting drug stability. researchgate.net | Studies on sodium ethacrynate found that higher pH (in the range of 6-8) and lower buffer concentrations favored crystallization and increased drug stability. researchgate.net |

The morphology of the final lyophilized product—often referred to as the "cake"—is a critical quality attribute that provides information about the success and consistency of the process. nih.gov An ideal lyophilized cake is uniform, porous, and free of defects such as cracks, shrinkage, or collapse, which can negatively impact stability, reconstitution time, and appearance. researchgate.netnih.gov The product's morphology is fundamentally determined by the ice crystal structure formed during the freezing step. mdpi.com

As discussed, uncontrolled nucleation leads to a heterogeneous distribution of ice crystal sizes, resulting in a non-uniform pore structure within the dried cake. pharmtech.com This can cause variations in drying rates across a batch and even within a single vial, potentially leading to structural collapse in regions that are not sufficiently dried. researchgate.net Conversely, controlling nucleation at warmer temperatures produces larger, more uniform ice crystals, which sublime to form a consistent and homogeneous porous network. pharmtech.comnih.gov This not only enhances the elegance of the final product but also ensures uniformity in residual moisture and reconstitution behavior. mdpi.com For sodium ethacrynate, vial-to-vial variability in the degree of crystallinity has been identified as a potential concern, underscoring the importance of process control to ensure product homogeneity. researchgate.net

Table 3: Comparison of Morphological Characteristics from Different Freezing Protocols

Morphological Characteristic Uncontrolled Nucleation Controlled Nucleation
Cake Appearance Often non-uniform, may exhibit cracks, stratification, or partial collapse. researchgate.netpharmtech.com Elegant, uniform, and structurally robust. pharmtech.commdpi.com
Pore Structure Heterogeneous; wide distribution of pore sizes. pharmtech.com Homogeneous; uniform and interconnected pore network. nih.govnih.gov
Homogeneity Poor vial-to-vial and intra-vial consistency. mdpi.com High degree of batch homogeneity. mdpi.com

| Reconstitution Time | Can be slow and variable due to dense or collapsed regions. nih.gov | Typically rapid and uniform. nih.gov |

Compound Reference Table

Compound Name
This compound
Mannitol
Sodium Ethacrynate
Sucrose

Preclinical in Vitro and Ex Vivo Research Models for Ethacrynate Action

Cellular Lineage Studies for Elucidating Specific Molecular Pathways

Cellular lineage studies have been crucial in identifying the specific molecular pathways modulated by ethacrynic acid, particularly in the context of cancer research. By utilizing various cancer cell lines, researchers have uncovered mechanisms independent of its diuretic effects.

A primary target identified in these studies is Glutathione (B108866) S-Transferase (GST), an enzyme often overexpressed in tumor cells and associated with chemotherapy resistance. nih.govmdpi.com Ethacrynic acid acts as an inhibitor of GST, leading to increased cellular oxidative stress and sensitizing cancer cells to other treatments. mdpi.comnih.gov

Key molecular pathways elucidated through cell line studies include:

Wnt/β-catenin Signaling: In Chronic Lymphocytic Leukemia (CLL) cells, ethacrynic acid was found to inhibit the Wnt/β-catenin pathway. plos.org It was shown to directly bind to the LEF-1 protein, disrupting the LEF-1/β-catenin complex and subsequently decreasing the expression of target genes like cyclin D1. nih.govplos.org This inhibition of a critical cell survival pathway contributes to its selective toxicity towards CLL cells. plos.org

MAPK-ERK1/2 Signaling: Combination studies in breast cancer cell lines demonstrated that ethacrynic acid, along with irreversible EGFR tyrosine kinase inhibitors (TKIs) like afatinib (B358) and neratinib, synergistically suppresses the MAPK-ERK1/2 signaling pathway to inhibit tumor growth. nih.gov

Apoptosis Induction: Ethacrynic acid has been shown to induce apoptosis in a variety of cancer cell lines, including those from breast, colon, liver, and lung cancers. researchgate.net The concentrations required to induce cell death vary among different cell types. researchgate.net

The table below summarizes findings from various cellular lineage studies.

Cell LineCancer TypeKey Pathway/Mechanism InvestigatedObserved Effect of Ethacrynic AcidReference(s)
Chronic Lymphocytic Leukemia (CLL) primary cellsLeukemiaWnt/β-catenin SignalingSelective induction of cell death; Decreased expression of Wnt/β-catenin target genes (LEF-1, cyclin D1). plos.org plos.org
HL60Promyelocytic LeukemiaGlutathione S-Transferase P1-1 (GSTP1-1) Inhibition, ProliferationInhibition of GSTP1-1 activity; Potent anti-proliferative activity. nih.govnih.gov nih.govnih.gov
HCT116Colon CarcinomaProliferationAnti-proliferative activity observed. nih.gov nih.gov
MCF7, MDA-MB-231Breast CancerMAPK-ERK1/2 Signaling, Cell CycleSynergistic inhibition of tumor growth with EGFR TKIs; Cell cycle arrest. nih.gov nih.gov
DLD-1Colon CancerApoptosisInduction of cell death at high concentrations. researchgate.net researchgate.net
Various (Pancreatic, Prostate, Ovarian, Lung)Various CancersProliferationAnti-proliferative effects demonstrated. nih.gov nih.gov

Organ Slice and Tissue Perfusion Models (e.g., Rat Liver Slices for Cellular Damage Mechanisms)

Ex vivo models, such as precision-cut organ slices and tissue perfusion systems, offer a valuable intermediate between single-cell cultures and in vivo studies. These models maintain the complex, three-dimensional architecture and cellular heterogeneity of the original organ, allowing for more physiologically relevant investigations. researchgate.net

Studies using rat liver slices have been particularly informative for understanding the cellular damage mechanisms induced by ethacrynic acid. Research has shown that ethacrynic acid can cause significant structural and functional damage to liver cells. nih.gov

Key findings from these models include:

Mitochondrial Damage: In rat liver slices, ethacrynic acid induced morphological damage to mitochondria within minutes of exposure. This was followed by a decrease in tissue ATP content, indicating an impairment of cellular energy metabolism. nih.govnih.gov

Ion Transport Inhibition: Ethacrynic acid was found to inhibit the net transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions in slices of rat liver and kidney cortex. nih.gov This effect was closely linked to the inhibition of mitochondrial respiration and subsequent depletion of ATP. nih.gov

Cell Volume and Permeability Changes: The initial effects on liver slices included a reduction in the extrusion of water, Na+, and Cl-. nih.gov Over time, this progressed to a loss of selective permeability of the plasma membrane and marked cellular disorganization. nih.gov

Calcium Dysregulation: A critical finding was the disruption of calcium (Ca2+) regulation. Ethacrynic acid inhibited Ca2+ extrusion by liver cells, leading to the deposition of calcium particles in mitochondria and the endoplasmic reticulum, which is a hallmark of irreversible cell injury. nih.govnih.gov

These ex vivo studies suggest that a primary action of ethacrynic acid at high concentrations is the inhibition of mitochondrial energy production, leading to a cascade of events including ion transport failure, loss of membrane integrity, and ultimately, cell death. nih.gov

Development of Advanced Biochemical Assays for Target Engagement and Pathway Modulation

To quantify the interaction of ethacrynic acid with its molecular targets and understand its impact on cellular pathways, a range of advanced biochemical assays have been developed and utilized. These assays are crucial for confirming direct target engagement and for screening new, more potent analogues. frontiersin.org

Glutathione S-Transferase (GST) Inhibition Assays: The most common biochemical assays for ethacrynic acid focus on its inhibitory effect on GST isozymes, particularly GSTP1-1, which is linked to cancer drug resistance. nih.govmdpi.com A standard method involves monitoring the GST-catalyzed reaction between 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and reduced glutathione (GSH). nih.gov The formation of the resulting conjugate is measured spectrophotometrically at 340 nm. nih.gov Ethacrynic acid is often used as a benchmark inhibitor in these assays to validate the method before testing novel compounds. nih.gov

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that a drug binds to its target within intact cells. frontiersin.org While not specifically detailed for ethacrynic acid in the search results, this method could be applied to verify its engagement with targets like GST or LEF-1 in a cellular context.

Activity-Based Probes: Researchers have developed activity-based probes (ABPs) to characterize active GSTs. pnnl.gov Competition experiments using these probes have confirmed that ethacrynic acid interacts with the H-site (the substrate-binding site) of the GST active site. pnnl.gov

Enzyme Kinetics and Residence Time Assays: Biochemical assays can be adapted to measure not just the potency (e.g., IC50) of an inhibitor but also its residence time on the target enzyme. news-medical.net Measuring how long an inhibitor remains bound to its target can provide a more accurate prediction of its efficacy.

These biochemical approaches are fundamental for establishing structure-activity relationships, supporting the development of ethacrynic acid derivatives with improved potency and selectivity. nih.gov

Utilization of Microfluidic and Organ-on-Chip Systems for Mechanistic Insights

Microfluidic and organ-on-a-chip (OOC) technologies represent the next frontier in in vitro modeling, offering unprecedented control over the cellular microenvironment. bohrium.comresearchgate.net These systems allow for the co-culture of different cell types in a more physiologically accurate architecture, complete with perfusion to mimic blood flow and the ability to apply mechanical forces. nih.govnih.gov

While specific studies detailing the use of ethacrynate calcium dihydrate in OOC systems are not yet prevalent, the technology holds immense potential for advancing our understanding of its mechanisms.

Potential applications include:

Kidney-on-a-Chip: To study its primary diuretic effect, a kidney-on-a-chip model incorporating tubular epithelial cells and vascular endothelial cells could be used. This would allow for real-time analysis of ion and water transport under flow conditions, providing a more dynamic and accurate picture of its action on the Na-K-2Cl cotransporter.

Liver-on-a-Chip: To further investigate the hepatotoxicity mechanisms observed in liver slice models, a liver-on-a-chip could be employed. mdpi.com This would enable long-term culture and the study of chronic exposure effects, as well as the interaction between hepatocytes and other liver cell types in response to the compound.

Multi-Organ-on-a-Chip: For a systemic view, a "body-on-a-chip" platform could connect liver, kidney, and perhaps a tumor-on-a-chip model. nih.govmdpi.com This would allow researchers to study the interplay between metabolism in the liver, excretion in the kidney, and the anti-cancer effects on the tumor, all within a single integrated system.

The high-throughput nature of some OOC platforms also makes them suitable for screening compound libraries, such as derivatives of ethacrynic acid, to identify candidates with enhanced efficacy and reduced off-target toxicity. nih.gov

Comparative Studies in Diverse Pharmacological Research Models (Non-Human Focus)

Comparative studies across different non-human species and models are essential for understanding the broader applicability and potential species-specific differences in the action of a compound.

Research on ethacrynic acid has involved various models:

Avian Salt Gland Slices: In addition to mammalian tissues, the effects of ethacrynic acid have been studied in slices of avian salt gland. This model, which is highly specialized for ion transport, also showed significant inhibition of ion transport and energy metabolism, similar to that seen in rat kidney and liver slices. nih.gov This suggests a conserved mechanism of action related to the inhibition of mitochondrial energy supply across different species and tissue types. nih.gov

Rodent Models (Rat and Guinea Pig): Studies on kidney cortex slices from both rats and guinea pigs demonstrated similar inhibitory effects on ion transport and metabolism, highlighting the compound's consistent action across different rodent species. nih.gov

Comparative Diuretic Efficiency: While not strictly a preclinical model, clinical research comparing diuretic response between different human racial groups has shown variations in diuretic efficiency, which were linked to baseline differences in the renin-angiotensin-aldosterone system. nih.gov This underscores the importance of considering genetic and physiological differences when evaluating drug action, a principle that originates in preclinical comparative studies.

These comparative approaches are vital for extrapolating findings to humans and for understanding the fundamental biology that the compound targets. By demonstrating a conserved mechanism across different species (e.g., rat, guinea pig, avian), researchers can have greater confidence that the observed effects are linked to a fundamental cellular process. nih.gov

Drug Discovery Research Frameworks Applicable to Ethacrynate Compounds

Strategies for Target Identification and Validation in Novel Disease Contexts

The repositioning of established drugs like ethacrynic acid for new therapeutic indications necessitates a robust process of target identification and validation. mdpi.com While its diuretic effect is mediated through the inhibition of the Na-K-2Cl cotransporter (NKCC2), its anticancer activities are linked to other targets, most notably Glutathione (B108866) S-Transferase pi (GSTP1-1). mdpi.comresearchgate.net GSTP1-1 is often overexpressed in tumor cells, contributing to drug resistance. nih.gov Ethacrynic acid's ability to inhibit this enzyme has made it a scaffold for developing novel anticancer agents. nih.govnih.gov

Strategies for identifying new targets for ethacrynate compounds in disease contexts like cancer involve a combination of experimental and computational approaches. wjbphs.com

Genomic and Proteomic Approaches: Techniques such as genome-wide association studies (GWAS), transcriptomics, and proteomics can identify genes and proteins that are differentially expressed in diseased versus healthy tissues and whose expression is altered by ethacrynic acid. wjbphs.com This can reveal novel pathways and potential targets modulated by the compound.

Functional Genomics: Technologies like CRISPR-Cas9 and RNA interference (RNAi) can be used to systematically knock down or knock out specific genes in disease-relevant cell models. wjbphs.com By observing how these genetic perturbations alter the cellular response to ethacrynic acid, researchers can validate the functional role of potential targets. technologynetworks.com For instance, if knocking out a specific gene mimics or enhances the anticancer effect of ethacrynic acid, it suggests that the gene product is a relevant target. technologynetworks.com

Chemoproteomics: This approach uses chemical probes derived from ethacrynic acid to "fish out" binding partners from cell lysates. researchgate.net Identifying these interacting proteins can uncover direct and indirect targets, providing a deeper understanding of the compound's mechanism of action in a particular disease context. researchgate.net

Once a potential target is identified, validation is crucial to confirm its role in the disease and its suitability for therapeutic intervention. technologynetworks.com This involves demonstrating that modulating the target with ethacrynic acid or its analogues leads to a desired therapeutic effect in relevant preclinical models, such as cancer cell lines and animal models. wjbphs.comtechnologynetworks.com

High-Throughput Screening (HTS) Approaches and Hit-to-Lead Optimization Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target. alitheagenomics.comyoutube.com In the context of ethacrynate compounds, HTS can be employed in several ways:

Screening Analogue Libraries: A library of ethacrynic acid analogues can be synthesized and screened against a specific target (e.g., a newly identified cancer target) to identify "hits" with improved activity or selectivity compared to the parent compound. youtube.com

Identifying Synergistic Combinations: HTS can be used to screen for drugs that work synergistically with ethacrynic acid, potentially enhancing its therapeutic effect or overcoming resistance mechanisms. nih.gov

Once initial hits are identified from an HTS campaign, they undergo a rigorous process of hit-to-lead optimization. medium.com This iterative process aims to improve the pharmacological profile of the hit compounds. patsnap.com Key goals of hit-to-lead optimization include:

Improving Potency: Modifying the chemical structure to enhance the binding affinity of the compound for its target. patsnap.com

Enhancing Selectivity: Altering the molecule to minimize interactions with off-target proteins, thereby reducing the potential for side effects. researchgate.net

Optimizing Drug-like Properties: Improving characteristics such as solubility, metabolic stability, and cell permeability to ensure the compound can reach its target in the body. medium.compatsnap.com

This optimization process involves a continuous cycle of chemical synthesis, biological testing, and structure-activity relationship (SAR) analysis to guide the design of the next generation of compounds. medium.compatsnap.com

Principles of Rational Drug Design Applied to Ethacrynate Analogues

Rational drug design utilizes knowledge of a biological target's three-dimensional structure and its interaction with a ligand to design more effective drugs. drugdesign.org This approach is highly applicable to the development of ethacrynate analogues. A key principle in this process is the analysis of the Structure-Activity Relationship (SAR), which examines how specific chemical features of a molecule contribute to its biological activity. patsnap.comnih.gov

For ethacrynic acid, SAR studies have revealed critical structural components for its biological effects, particularly its anticancer properties. researchgate.netnih.gov

The α,β-Unsaturated Carbonyl Group: This moiety is essential for the covalent inhibition of GSTP1-1, reacting with a cysteine residue in the enzyme's active site. nih.govresearchgate.net Studies have shown that reducing the α-β double bond completely abolishes the anticancer activity of ethacrynic acid derivatives. nih.gov

Substitutions on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly influence activity. For instance, replacing the chlorides on ethacrynic acid with methyl, bromide, or fluoride (B91410) at the 3' position can maintain or alter the inhibitory effect on GSTP1-1. researchgate.netnih.gov

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be modified to introduce different functional groups, such as amides or esters, which can lead to compounds with enhanced anti-proliferative activities against various cancer cell lines. nih.govresearchgate.net

By systematically modifying these structural features, medicinal chemists can design and synthesize novel ethacrynate analogues with improved potency and selectivity. nih.gov

Table 1: Structure-Activity Relationship of Ethacrynic Acid Analogues

Structural ModificationImpact on Biological ActivityReference
Reduction of the α-β double bondComplete loss of anti-cancer activity nih.gov
Substitution at 3' position (e.g., methyl, bromide, fluoride)Maintains GSTP1-1 inhibitory effect researchgate.netnih.gov
No substituent at 3' positionLoss of activity on GSTP1-1 inhibition researchgate.netnih.gov
Introduction of 2-(4-substituted phenyl)ethanamine or 4-(4-substituted phenyl)piperazine moietiesGenerates compounds with moderate to strong anti-proliferative activities nih.gov

Synthesis and Application of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to study and manipulate biological systems. oicr.on.cayoutube.com They are invaluable tools for target identification, validation, and understanding the mechanism of action of a drug. oicr.on.canih.gov A chemical probe is typically composed of three key elements: a ligand for target recognition, a reactive group for covalent binding, and a reporter group (like a fluorophore or an affinity tag) for detection and visualization. frontiersin.org

In the context of ethacrynic acid, chemical probes can be synthesized by modifying its structure to incorporate a reporter tag. nih.gov For example, derivatives have been prepared with fluorescent molecules attached to the carboxylic acid part. nih.gov These fluorescent probes can be used in cellular imaging studies to visualize the subcellular localization of the compound and its interaction with target proteins. nih.gov

Applications of ethacrynic acid-based chemical probes include:

Target Engagement Studies: Labeled probes can confirm direct binding of the compound to its intended target within living cells. nih.gov

Proteomic Profiling: Affinity-based probes can be used to pull down the target protein along with its interacting partners from cell extracts, helping to map the compound's mechanism of action. researchgate.net

Visualizing Biological Processes: Fluorescent probes allow researchers to observe the effects of the compound on cellular processes in real-time using advanced microscopy techniques. frontiersin.org

The synthesis of these probes often employs modular approaches, allowing for the flexible combination of different ligands, reactive groups, and reporters to create a diverse toolkit for biological interrogation. frontiersin.org

Integration of Computational Approaches in Early-Stage Drug Discovery Pipelines

Computational methods, often referred to as in silico approaches, are integral to modern drug discovery, accelerating the process and reducing costs. nih.govfrontiersin.org These techniques are widely applied in the exploration of ethacrynate compounds and their analogues. nih.gov

Key computational approaches include:

Virtual Screening: This technique involves screening large virtual libraries of compounds against the 3D structure of a biological target to identify potential binders. frontiersin.orgmdpi.com This can help prioritize which ethacrynate analogues to synthesize and test experimentally.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov For ethacrynic acid derivatives, molecular docking has been used to study their binding modes with targets like GSTP1-1 and caspase-3, providing insights into the molecular basis of their activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the interaction and understand the conformational changes that may occur upon binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of newly designed analogues.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process, helping to identify candidates with favorable drug-like properties and flag potential liabilities. mdpi.com

By integrating these computational tools, researchers can rationally design novel ethacrynate analogues, predict their biological activity and properties, and focus laboratory resources on the most promising candidates. nih.govnih.gov

Interactions and Compatibility Studies of Ethacrynate Calcium Dihydrate in Research Matrices

Investigations into Chemical Incompatibilities with Other Ions and Compounds

No specific studies investigating the chemical incompatibilities of ethacrynate calcium dihydrate with other ions and compounds were identified.

Analysis of Precipitation Phenomena, particularly with Calcium Ions

There is no available research that specifically analyzes the precipitation phenomena of this compound, including potential precipitation when exposed to excess calcium ions. The interaction between the ethacrynate anion and calcium ions is fundamental to the compound itself, but studies detailing its behavior in solutions with varying calcium concentrations are absent from the scientific record.

Determination of Ionic Product and Solubility Product Constants for Precipitation Prediction

The solubility of this compound in water or other solvents has not been documented in the reviewed literature. Consequently, the ionic product (Q) and the solubility product constant (Ksp) for this specific compound have not been determined. These values are essential for predicting precipitation reactions under different ionic conditions. Without empirical solubility data, any theoretical calculation would be purely speculative.

Assessment of Long-Term Stability in Various Research Formulations

There is a lack of published long-term stability data for this compound in any research or pharmaceutical formulation. Stability studies are crucial for determining a compound's shelf-life and identifying degradation pathways by subjecting it to various environmental conditions (e.g., temperature, humidity, light) over an extended period. While some stability data exists for ethacrynic acid and ethacrynate sodium in reconstituted solutions, this information cannot be directly extrapolated to the calcium dihydrate salt due to potential differences in physical and chemical properties. nih.govnih.gov

Future Directions and Emerging Research Avenues for Ethacrynate Calcium Dihydrate

Exploration of Advanced Material Science Applications for Controlled Delivery in Research Models

The development of advanced drug delivery systems offers a significant opportunity to refine the application of ethacrynate in research settings. Conventional administration methods can lead to systemic side effects that may confound experimental results. mdpi.com Material science provides tools to create formulations that offer precise spatial and temporal control over the compound's release.

One promising area is the use of biodegradable polymer films. For instance, research has demonstrated that ethacrynic acid can be incorporated into poly(lactide-co-glycolide) (PLGA) films for controlled, localized release. researchgate.net A study focusing on glaucoma treatment showed that an ECA-loaded PLGA film could release over 90% of the drug in a time-dependent manner within a week. researchgate.net This approach minimizes systemic exposure and could be adapted for research models targeting specific tissues or organs, allowing investigators to study its effects with greater precision.

Future research could expand on this by exploring other advanced materials:

Hydrogels: Injectable hydrogels could serve as depots for sustained, localized release of ethacrynate calcium dihydrate in tissue-specific animal models.

Nanoparticles: Encapsulating the compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) could alter its pharmacokinetic profile, enabling targeted delivery to specific cell types or subcellular compartments, which is crucial for dissecting its off-target effects.

Microparticles: Ethylcellulose microparticles have been investigated to create formulations such as orodispersible tablets, which improve drug dissolution characteristics. researchgate.net This technology could be adapted for research models to ensure consistent and rapid absorption for acute studies.

These material science applications would be invaluable in research models for cancer, fibrosis, and ophthalmology, where controlled local delivery is paramount to isolating the therapeutic or mechanistic effects of ethacrynate from its potent diuretic action. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Ethacrynate Research and Design

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the study and development of compounds like ethacrynate. These computational tools can analyze vast and complex datasets to uncover novel insights, predict biological activities, and guide the design of new molecules. nih.govnih.gov

Key applications in ethacrynate research include:

Predicting Polypharmacology: ML models can predict on- and off-target interactions by analyzing the chemical structure of ethacrynate and comparing it against large databases of known drug-target interactions. nih.govmdpi.com This could help identify previously unknown molecular targets and better explain its diverse biological effects, such as its anticancer and anti-inflammatory properties. medchemexpress.com

Designing Novel Derivatives: AI-driven generative models can design new ethacrynic acid analogues. By setting parameters for desired properties—such as increased affinity for an off-target like Glutathione (B108866) S-transferase (GST) or reduced potential for ototoxicity—these algorithms can propose novel chemical structures that medicinal chemists can then synthesize. mdpi.com81qd.com This accelerates the design-build-test cycle for developing next-generation compounds.

Modeling Diuretic Response: ML has been successfully used to develop prediction tools, such as the BAN-ADHF score, to identify patients with diuretic resistance. news-medical.net Similar models could be developed for preclinical research to stratify animal models or cellular assays, leading to more robust and translatable results.

Analyzing High-Content Data: Advanced in vitro models (discussed in section 10.5) generate complex datasets. AI can analyze high-content imaging or transcriptomic data from these models to identify subtle cellular responses to ethacrynate treatment that might be missed by traditional analysis methods. 81qd.com

The integration of AI and ML promises to accelerate the pace of discovery, enabling a more rational approach to exploring the therapeutic potential of ethacrynate and its derivatives.

Development of Novel and Sustainable Synthetic Routes for Ethacrynate Production

The traditional chemical synthesis of ethacrynic acid involves multiple steps, often utilizing harsh reagents and conditions. A common route starts with 2,3-dichlorophenoxyacetic acid, which is acylated using butyroyl chloride, followed by a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610), and subsequent thermal degradation. chemicalbook.com While effective, this process presents opportunities for improvement in line with the principles of green chemistry.

Future research is expected to focus on developing more sustainable and efficient synthetic pathways:

Biocatalysis: Replacing conventional chemical catalysts with enzymes or whole-cell systems can lead to milder reaction conditions, reduced waste, and higher selectivity. mdpi.com Research could explore the use of enzymes for the acylation step or for the synthesis of the core phenoxyacetic acid structure, potentially reducing the reliance on hazardous chemicals. nih.govjetir.orgmdpi.com

Greener Solvents and Reagents: The development of synthetic routes in environmentally benign solvents, such as deep eutectic solvents, is a growing area of interest. mdpi.com Furthermore, replacing reagents like butyroyl chloride and formaldehyde with safer, bio-based alternatives would significantly improve the sustainability profile of ethacrynate production.

Flow Chemistry: Continuous flow manufacturing processes can offer better control over reaction parameters, improve safety, and increase efficiency compared to traditional batch synthesis. Adapting the synthesis of ethacrynate to a flow chemistry platform could lead to a more streamlined and sustainable production method.

These approaches aim to reduce the environmental impact of manufacturing while potentially improving yield and purity, making the production of ethacrynate and its derivatives more efficient and environmentally friendly.

Fundamental Exploration of Off-Target Interactions and Polypharmacology

While ethacrynate's primary therapeutic action is diuresis via NKCC2 inhibition, a significant body of research has revealed that its biological activity is far more complex. wikipedia.orgdrugbank.com Its polypharmacology, or the ability to interact with multiple molecular targets, is a critical area for future investigation. The electrophilic α,β-unsaturated ketone moiety in its structure makes it reactive towards nucleophilic residues, such as cysteine, in various proteins. mdpi.com

The most well-characterized off-target interaction is with Glutathione S-transferases (GSTs) . Ethacrynic acid is a potent inhibitor of several GST isoenzymes, particularly from the Alpha (A) and Pi (P) classes. mdpi.comtandfonline.com This inhibition occurs through both reversible and irreversible (covalent) mechanisms. tandfonline.comaacrjournals.org Intriguingly, the conjugate formed between ethacrynic acid and glutathione (GSH) is an even more potent inhibitor of GSTs than the parent drug itself. nih.govresearchgate.net This off-target activity is the basis for its exploration as an anticancer agent, as GST overexpression is a known mechanism of chemotherapy resistance. mdpi.commdpi.com

Beyond GSTs, other potential targets have been identified, contributing to a complex pharmacological profile. Deeper exploration of these interactions is crucial for understanding its full therapeutic potential and side effect profile.

Known and Investigated Molecular Targets of Ethacrynic Acid
TargetClassPrimary or Off-TargetAssociated Effect/Potential ApplicationReference
Na-K-Cl Symporter 2 (NKCC2)Ion TransporterPrimary TargetDiuresis wikipedia.orgdrugbank.com
Glutathione S-Transferases (e.g., GSTP1-1, GSTA1-1)Enzyme (Detoxification)Off-TargetAnticancer (Chemosensitization), Anti-inflammatory mdpi.comtandfonline.comnih.gov
Sodium/potassium-transporting ATPase subunit alpha-1Enzyme (Ion Transport)Off-TargetContributes to diuretic/ion transport effects drugbank.com
Wnt/β-catenin PathwaySignaling PathwayOff-TargetAnticancer (Inhibition of β-catenin expression) mdpi.commedchemexpress.com

Future fundamental research should employ advanced proteomic and chemoproteomic techniques to create a comprehensive map of ethacrynate's interactome within the cell. This will help to identify novel targets and pathways, potentially uncovering new therapeutic indications and providing a clearer mechanistic basis for its known side effects, such as ototoxicity. wikipedia.orgnih.gov

Pioneering Development of Advanced in vitro and ex vivo Models for Deeper Mechanistic Insights

Traditional 2D cell culture models often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. The development of advanced in vitro and ex vivo models, such as organ-on-a-chip and 3D bioprinting, provides unprecedented opportunities to study the mechanisms of ethacrynate with higher physiological relevance. nih.govcolumbia.edufluigent.com

Kidney-on-a-Chip: Microfluidic devices that culture kidney tubular cells under flow can recreate the functional units of a nephron. mdpi.com These models are ideal for dissecting the specific transport mechanisms of this compound and its metabolites. They allow for precise control of the cellular microenvironment and can be used to model diseases like diuretic resistance or to perform more accurate nephrotoxicity screening. nih.gov

3D Bioprinting: Researchers have successfully used 3D bioprinting to create kidney tubules and even "mini-kidneys" that more closely mimic the architecture of the native organ. uu.nl3dprintingindustry.commcri.edu.au These constructs, often containing multiple kidney cell types, can be used to study drug responses in a more holistic manner. For example, they could be used to investigate how ethacrynate affects cellular crosstalk between tubular cells and the surrounding vasculature.

Multi-Organ Chips: To study the systemic effects and polypharmacology of ethacrynate, multi-organ-on-a-chip systems (e.g., linking liver and kidney models) can be employed. nih.govresearchgate.net This would allow researchers to investigate how hepatic metabolism of ethacrynate influences its activity and potential toxicity in the kidney, providing a more integrated view of its pharmacokinetics and pharmacodynamics.

These pioneering models will be instrumental in gaining deeper mechanistic insights into both the on-target diuretic effects and the complex off-target interactions of this compound, ultimately accelerating the translation of research findings into new therapeutic strategies.

Q & A

Q. What experimental approaches are recommended for characterizing the thermal dehydration pathways of calcium dihydrate compounds?

To study thermal dehydration mechanisms, employ thermogravimetric analysis (TGA) coupled with kinetic modeling. For example, multi-step reactions (e.g., calcium chloride dihydrate → monohydrate → anhydrate) require physico-geometrical reaction models that account for self-generated water vapor and interfacial dynamics. Traditional two-step chemical pathway models may fail to resolve stoichiometric inconsistencies, necessitating refinement with three-step contracting geometry models to explain surface-core reaction interfaces . Complementary techniques like scanning electron microscopy (SEM) can visualize morphological changes during dehydration, as demonstrated in calcium sulfate dihydrate studies .

Q. How can researchers ensure accurate quantification of calcium dihydrate content in complex matrices?

Use crystallographic water content conversion for indirect quantification. For calcium sulfate dihydrate, purity (GG) is calculated as G=4.7785×HG = 4.7785 \times H, where HH is crystal water content measured via gravimetric loss-on-ignition or Karl Fischer titration . This method avoids interference from insoluble matrices (e.g., industrial salts) and is validated for reproducibility . For trace analysis, atomic absorption spectroscopy (AAS) with lanthanum solution modifiers ensures calcium-specific detection by minimizing phosphate interference .

Advanced Research Questions

Q. When studying ethacrynate calcium dihydrate's inhibitory effects on cellular pathways, how should researchers address confounding interactions with sulphhydryl-modifying reagents?

Design dose-response experiments with strict controls for reagent specificity . For instance, ethacrynate’s inhibition of carbachol-stimulated inositol phosphate (IPS) turnover is not mediated by muscarinic receptor displacement but may involve G-protein modulation . Use competitive binding assays (e.g., quinuclidinyl benzylate for muscarinic receptors) to exclude direct receptor interactions. Synergistic effects with sulphhydryl modifiers like N-ethylmaleimide should be tested separately, as ethacrynate uniquely lacks potentiation with cadmium, suggesting divergent molecular targets .

Q. How can contradictory kinetic data in multi-step dehydration processes be resolved?

Apply multistep kinetic analysis that integrates reaction interface dynamics. For calcium chloride dihydrate, surface dehydration accelerates due to decreasing water vapor pressure at the reaction interface, which is not captured by simple stoichiometric models. Use contracting geometry equations to model linear advancement rates and validate with isoconversional methods to distinguish overlapping reaction steps . Discrepancies between theoretical and observed dehydration rates often arise from intermediate hydrate stability, requiring in situ X-ray diffraction (XRD) to confirm phase transitions.

Q. What advanced imaging techniques differentiate calcium dihydrate polymorphs in biomedical contexts?

Micro-computed tomography (micro-CT) with shape-index curvature analysis distinguishes calcium oxalate monohydrate (COM) from dihydrate (COD) stones. COM exhibits smoother surfaces (shape index >0.7), while COD shows irregular morphologies (shape index <0.3). Combine with infrared spectroscopy for compositional validation . For urinary stones, polarized light microscopy identifies crystal hydration states (e.g., uric acid dihydrate vs. anhydrous forms) by birefringence patterns .

Methodological Considerations for Data Contradictions

Q. How should researchers interpret conflicting data on calcium dihydrate interactions in signaling pathways?

Perform mechanistic exclusion assays . For example, verapamil (a calcium channel blocker) did not alter ethacrynate’s inhibitory effects, ruling out calcium influx as a confounding factor. Use knockout cell lines or G-protein inhibitors to isolate downstream targets. Dose-dependent synergism studies (e.g., with mercury or N-ethylmaleimide) clarify shared pathways, as seen in IPS turnover experiments .

Q. What protocols ensure reproducibility in calcium dihydrate synthesis for biochemical applications?

For reagent-grade calcium chloride dihydrate, adhere to pharmacopeial standards (e.g., USP31) for purity (>99%) and solubility testing. Use COA-validated batches and avoid hygroscopic degradation by storing in anhydrous conditions. In synthesis, monitor hydration states via Fourier-transform infrared spectroscopy (FTIR) to confirm dihydrate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.